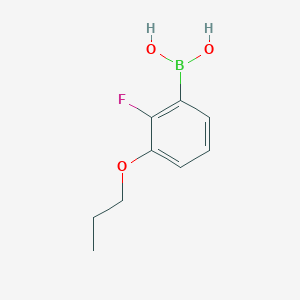
(2-氟-3-丙氧基苯基)硼酸
描述
(2-Fluoro-3-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 2-position and a propoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
(2-Fluoro-3-propoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Employed in the creation of advanced materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-propoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 2-fluoro-3-propoxyphenylmagnesium bromide with trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . The reaction proceeds as follows:
-
Formation of the Grignard Reagent: : [ \text{2-Fluoro-3-propoxyphenyl bromide} + \text{Mg} \rightarrow \text{2-Fluoro-3-propoxyphenylmagnesium bromide} ]
-
Reaction with Trimethyl Borate: : [ \text{2-Fluoro-3-propoxyphenylmagnesium bromide} + \text{B(OMe)}_3 \rightarrow \text{(2-Fluoro-3-propoxyphenyl)boronic acid} ]
Industrial Production Methods
Industrial production methods for (2-Fluoro-3-propoxyphenyl)boronic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
化学反应分析
Types of Reactions
(2-Fluoro-3-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro and propoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
作用机制
The mechanism of action of (2-Fluoro-3-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitates the transmetalation step.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: The parent compound without the fluoro and propoxy substitutions.
2-Fluorophenylboronic Acid: Similar structure but lacks the propoxy group.
3-Propoxyphenylboronic Acid: Similar structure but lacks the fluoro group.
Uniqueness
(2-Fluoro-3-propoxyphenyl)boronic acid is unique due to the presence of both the fluoro and propoxy groups, which can influence its reactivity and selectivity in chemical reactions. The fluoro group can enhance the electrophilicity of the phenyl ring, while the propoxy group can provide steric hindrance and influence the compound’s solubility and stability.
属性
IUPAC Name |
(2-fluoro-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDCTNMDWXZTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716607 | |
| Record name | (2-Fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-09-9 | |
| Record name | (2-Fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


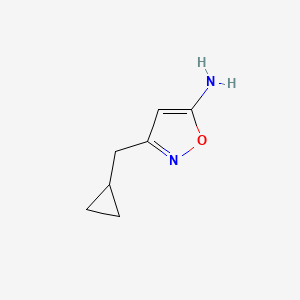
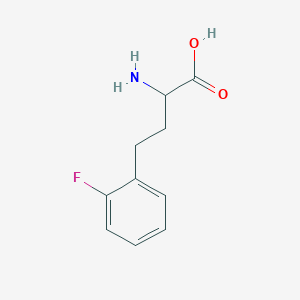
![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
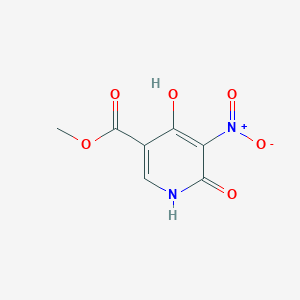
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)
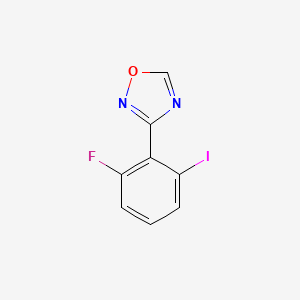
![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)
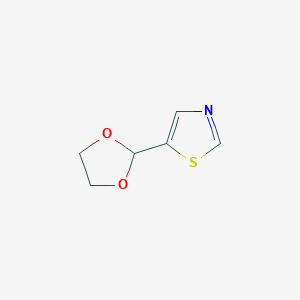
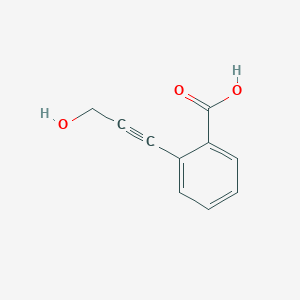
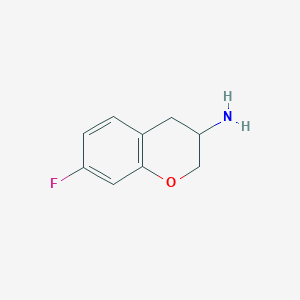
![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
